molecular formula C17H10FIN2O4 B5089295 N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide

N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B5089295
M. Wt: 452.17 g/mol
InChI Key: OQJQMFSOJXTHAE-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the furan ring using a mixture of nitric acid and sulfuric acid.

    Halogenation: Introduction of the fluoro and iodo groups through halogenation reactions, often using reagents like N-iodosuccinimide (NIS) and Selectfluor.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The furan ring can be oxidized to form a diketone.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Reduction of the nitro group: Formation of the corresponding amine.

    Oxidation of the furan ring: Formation of a diketone.

    Substitution of halogens: Formation of various substituted derivatives.

Scientific Research Applications

N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Utilized as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro, fluoro, and iodo groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
  • N-(2-fluoro-4-bromophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
  • N-(2-fluoro-4-iodophenyl)-5-(4-nitrophenyl)furan-2-carboxamide

Uniqueness

N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both fluoro and iodo substituents can enhance its reactivity and binding interactions compared to similar compounds.

Properties

IUPAC Name

N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FIN2O4/c18-13-9-11(19)4-5-14(13)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJQMFSOJXTHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FIN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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